molecular formula C25H22N2O2 B7066936 N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

Cat. No.: B7066936
M. Wt: 382.5 g/mol
InChI Key: KFVXWMSOTHHTGM-UHFFFAOYSA-N
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Description

N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a methyl and phenyl group, and a diphenylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-24(25(29-27-18)21-15-9-4-10-16-21)26-23(28)17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22H,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVXWMSOTHHTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with nitrile oxides.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond between the oxazole derivative and 3,3-diphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially converting them into more saturated analogs.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and biological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The oxazole ring and the amide group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3-phenylpropanamide: Similar structure but with one less phenyl group.

    N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylbutanamide: Similar structure but with an additional carbon in the alkyl chain.

    N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylacetamide: Similar structure but with a shorter alkyl chain.

Uniqueness

N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of two phenyl groups on the propanamide moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to its analogs.

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